Butane, chlorooctafluoro-

Descripción

Contextualization of Butane (B89635), chlorooctafluoro- within the Broader Class of Halogenated Organic Compounds

Halogenated organic compounds, or organohalogens, are a vast class of chemicals characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to a carbon skeleton. nih.gov Their synthesis, beginning in the early 1800s, has led to the production of a wide array of substances with diverse applications, including solvents, refrigerants, pesticides, and pharmaceuticals. wikipedia.org The inclusion of halogens can dramatically alter the physical and chemical properties of an organic molecule, often increasing its density, stability, and non-flammability. noaa.gov

"Butane, chlorooctafluoro-" belongs to a subset of organohalogens known as halocarbons, specifically a chlorofluorocarbon (CFC) or a hydrochlorofluorocarbon (HCFC) if it contains hydrogen. These compounds are derivatives of hydrocarbons where some or all hydrogen atoms have been replaced by chlorine and fluorine. Perhalogenated butanes are alkanes in which all hydrogen atoms have been substituted by halogens. The stability of the carbon-fluorine and carbon-chlorine bonds makes these compounds chemically inert under normal conditions, a property that made them highly desirable for many industrial applications. mit.edueos.org However, this same stability contributes to their persistence in the environment, leading to significant global contamination and a range of adverse ecological effects. nih.govtecamgroup.com

The properties of halogenated butanes, such as their volatility and solubility, dictate their environmental fate, influencing their distribution in the atmosphere, water, and soil. epa.gov Due to their persistence, many halogenated organic compounds are now widespread environmental contaminants, posing potential risks to ecosystems and human health. nih.govnih.gov

Historical Trajectory and Research Significance of Chlorooctafluorobutane in Atmospheric Science and Environmental Policy

The scientific and political history of chlorofluorocarbons is a pivotal chapter in environmental science. Initially considered safe due to their low toxicity and non-reactivity in the lower atmosphere, their widespread use grew exponentially through the mid-20th century. eos.org The turning point came in 1974 when Mario Molina and F. Sherwood Rowland published their seminal research predicting that CFCs could accumulate in the stratosphere and, through photolytic decomposition by ultraviolet radiation, release chlorine atoms that would catalytically destroy the ozone layer. wikipedia.orgeos.org

This research, initially met with skepticism, laid the groundwork for a new field of atmospheric chemistry. Subsequent detection of significant ozone depletion, most dramatically manifested as the "Antarctic ozone hole," validated their hypothesis and spurred international action. eos.org The research significance of compounds like chlorooctafluorobutane is therefore intrinsically linked to this broader investigation into ozone-depleting substances.

The global consensus on the threat posed by CFCs culminated in the signing of the Montreal Protocol on Substances that Deplete the Ozone Layer in 1987. wikipedia.orgstate.gov This landmark international treaty mandated the phasing out of the production and consumption of major ozone-depleting substances, including fully halogenated CFCs. state.govunep.org The protocol has been hailed as a major success in international environmental cooperation, leading to a significant reduction in the atmospheric concentration of many harmful halocarbons and the beginning of the ozone layer's recovery. wikipedia.org The regulatory framework established by the Montreal Protocol and its subsequent amendments has driven the search for less harmful alternatives and continues to shape the chemical industry. state.govunep.org

Paradigmatic Shifts in Academic Research on Perhalogenated Hydrocarbon Environmental Impact

Academic research on perhalogenated hydrocarbons has undergone several significant shifts in focus. Early concerns, famously highlighted by Rachel Carson's "Silent Spring," centered on the toxicity and ecological impact of chlorinated pesticides like DDT. wikipedia.org This initial paradigm, focused on bioaccumulation and direct harm to wildlife, broadened in the 1970s to include the atmospheric effects of halocarbons. wikipedia.orgnih.gov

The discovery of the role of CFCs in ozone depletion marked a major paradigmatic shift, moving the focus of research from terrestrial and aquatic ecosystems to the global atmosphere. eos.org This led to extensive studies on the atmospheric lifetimes, transport mechanisms, and photochemical reactions of a wide range of halogenated compounds. nih.govnih.gov A key metric that emerged from this research was the Ozone Depletion Potential (ODP), which quantifies a substance's relative ability to destroy stratospheric ozone. wikipedia.org

As CFCs were phased out under the Montreal Protocol, they were often replaced by hydrochlorofluorocarbons (HCFCs) and later hydrofluorocarbons (HFCs). psu.eduepa.gov This led to another shift in research focus. While HCFCs have a lower ODP than CFCs, and HFCs have a negligible ODP, it became apparent that many of these replacement compounds are potent greenhouse gases. wikipedia.orgpsu.edu Consequently, the research paradigm expanded to include the impact of halocarbons on climate change, quantified by the Global Warming Potential (GWP). mit.edunoaa.gov This recognition led to further amendments to the Montreal Protocol, such as the Kigali Amendment, which aims to phase down the production and use of HFCs. wikipedia.orgstate.gov

Current research continues to explore the complex environmental fate of the vast array of halogenated compounds, including newly identified persistent pollutants, and their combined impact on ozone depletion, climate change, and ecosystem health. nih.govunep.org

Data Tables

Table 1: Environmental Impact of Selected Halocarbons

This table provides a comparison of the Ozone Depletion Potential (ODP) and the 100-year Global Warming Potential (GWP) for different classes of halogenated hydrocarbons. ODP is relative to CFC-11 (ODP = 1). GWP is relative to CO2 (GWP = 1).

| Compound Class | Example Compound | ODP (Ozone Depletion Potential) | GWP (100-year) |

| CFC | CFC-11 (Trichlorofluoromethane) | 1.0 | 5,000 |

| CFC | CFC-12 (Dichlorodifluoromethane) | 1.0 | 10,900 |

| HCFC | HCFC-22 (Chlorodifluoromethane) | 0.055 | 1,810 |

| HCFC | HCFC-141b (1,1-Dichloro-1-fluoroethane) | 0.11 | 725 |

| HFC | HFC-134a (1,1,1,2-Tetrafluoroethane) | 0 | 1,430 |

| HFC | HFC-32 (Difluoromethane) | 0 | 675 |

| Halon | Halon-1301 (Bromotrifluoromethane) | 10 | 7,140 |

Data sourced from the Intergovernmental Panel on Climate Change (IPCC) and the World Meteorological Organization (WMO) scientific assessments. epa.gov

Table 2: Physicochemical Properties of Butane and Halogenated Derivatives

This table illustrates how the progressive substitution of hydrogen with halogens on a butane backbone alters key physical properties.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Butane | C₄H₁₀ | 58.12 | -0.5 |

| 2-Chlorobutane | C₄H₉Cl | 92.57 | 68 |

| Perfluorobutane | C₄F₁₀ | 238.03 | -2 |

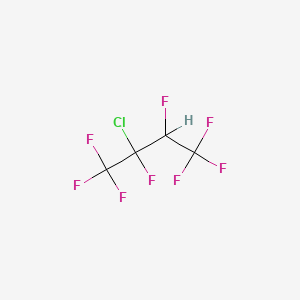

Structure

3D Structure

Propiedades

Número CAS |

71342-62-6 |

|---|---|

Fórmula molecular |

C4HClF8 |

Peso molecular |

236.49 g/mol |

Nombre IUPAC |

2-chloro-1,1,1,2,3,4,4,4-octafluorobutane |

InChI |

InChI=1S/C4HClF8/c5-2(7,4(11,12)13)1(6)3(8,9)10/h1H |

Clave InChI |

DGROXNFZUHBKQR-UHFFFAOYSA-N |

SMILES canónico |

C(C(C(F)(F)F)(F)Cl)(C(F)(F)F)F |

Origen del producto |

United States |

Synthetic Pathways and Derivatization Chemistry of Chlorooctafluorobutane and Analogues

Methodologies for the Chemical Preparation of Chlorooctafluorobutane and Related Fluorinated Butanes

The synthesis of chlorooctafluorobutane and its analogues, like perfluorobutane (decafluorobutane), typically involves harsh reaction conditions and specialized reagents capable of replacing hydrogen or other halogen atoms with fluorine.

One of the most established industrial methods for producing perfluorinated compounds is electrochemical fluorination (ECF) . wikipedia.org This technique involves the electrolysis of an organic substrate dissolved in anhydrous hydrogen fluoride (B91410) (HF). wikipedia.orglew.ro Two primary ECF processes are commercialized:

The Simons Process: This method uses a nickel anode in a solution of the organic precursor in hydrogen fluoride. wikipedia.org The cell potential is typically around 5-6 V. For a butane (B89635) derivative, the process would systematically replace all C-H bonds with C-F bonds. wikipedia.org To synthesize chlorooctafluorobutane, a starting material such as a monochlorobutane isomer would be subjected to the Simons process. The reaction replaces the hydrogen atoms with fluorine, leaving the C-Cl bond intact under controlled conditions.

The Phillips Petroleum Process (CAVE): This process is suited for volatile hydrocarbons and chlorohydrocarbons and employs a porous graphite (B72142) anode in molten potassium fluoride-hydrogen fluoride (KHF₂). wikipedia.org This "Carbon Anode Vapor Phase Electrochemical Fluorination" is another viable route for producing chlorofluorobutanes.

Another general approach is the direct fluorination using elemental fluorine (F₂). However, this method is highly exothermic and difficult to control, often leading to fragmentation of the carbon skeleton. wikipedia.org To be successful, it requires specialized equipment and conditions, such as high dilution with an inert gas and very low temperatures. dtic.mil

The synthesis of the closely related decafluorobutane (perfluorobutane) can be achieved through the electrochemical fluorination of tributylamine (B1682462) with hydrogen fluoride or by the reaction of graphite with fluorine. wikipedia.org The principles governing its synthesis are directly applicable to the formation of other perhalogenated butanes.

Exploration of Selective Chlorination and Fluorination Strategies within Butane Frameworks

Achieving selectivity in the halogenation of a butane framework is a significant synthetic challenge due to the similar reactivity of different C-H bonds. However, modern synthetic methods have provided strategies to control the position of chlorination and fluorination.

Selective Chlorination: The chlorination of butane or its partially fluorinated derivatives often proceeds via a free-radical chain reaction . This reaction is typically initiated by UV light or heat. The selectivity of the reaction is determined by the stability of the intermediate alkyl radical formed during hydrogen abstraction. In an alkane chain, the order of reactivity for hydrogen abstraction is generally: tertiary > secondary > primary.

For a molecule like 1-chlorobutane (B31608), the pre-existing chlorine atom influences the reactivity of the remaining C-H bonds through an inductive effect, strengthening adjacent C-H bonds and making them less susceptible to abstraction. This results in a preference for chlorination at positions further from the initial chlorine atom. For example, the free-radical chlorination of 1-chlorobutane yields a mixture of dichlorobutane isomers, with 1,3-dichlorobutane (B52869) and 1,4-dichlorobutane (B89584) often being major products.

Selective Fluorination: Direct fluorination of C-H bonds has seen significant advances, moving beyond non-selective methods.

Electrochemical Fluorination: Modern electrochemical methods can achieve chemo- and site-selective C(sp³)-H fluorination. nih.govnih.gov These reactions can be performed without expensive electrophilic fluorine sources, instead using readily available fluoride salts like NEt₃·3HF. nih.gov

Directed C-H Fluorination: Palladium-catalyzed, ligand-directed fluorination allows for highly site-selective functionalization of unactivated sp³ carbons in molecules like aliphatic amides. acs.org

Photocatalysis: The generation of fluorinating radicals under mild conditions using photocatalysis has emerged as a powerful tool. For instance, anthraquinone (B42736) can act as a photocatalyst to generate cationic N-radicals from Selectfluor®, which then perform selective C-H fluorination. rsc.org

Mechanistic Studies of Halogen Exchange Reactions in Perhalogenated Systems

Halogen exchange (HALEX) reactions are fundamental for synthesizing mixed-halogenated compounds. These reactions involve the substitution of one halogen for another and are particularly important in fluorocarbon chemistry for converting more readily available chloro- or bromo-compounds into their fluoro-analogues.

Mechanisms for these transformations can vary. For instance, the fluorination of tertiary alkyl bromides and iodides with the electrophilic fluorinating agent Selectfluor® has been shown to proceed through a radical mechanism . wikipedia.org This process is highly selective, leaving alkyl chlorides and primary or secondary alkyl bromides untouched. wikipedia.org Similarly, a radical strategy for fluorinating alkyl bromides can be achieved by merging silyl (B83357) radical-mediated halogen-atom abstraction with photosensitization. nih.gov Computational studies of this process revealed that the kinetic selectivity for Si-Br abstraction over Si-F bond formation is driven by a combination of polar effects and the polarizability of the halogen atom in the transition state. nih.gov

Computational Chemistry Approaches for Reaction Pathway Prediction in Fluorocarbon Synthesis

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of complex synthetic reactions, especially in the field of organofluorine chemistry. Methods like Density Functional Theory (DFT) are routinely used to model potential energy surfaces, elucidate reaction mechanisms, and explain observed selectivities. nih.govacs.org

Mechanism Elucidation: As mentioned, DFT has been used to model the potential energy surface of the halogen dance reaction, identifying the favorability of Sₙ2 transition states and the thermodynamic driving forces. nih.govresearchgate.net It has also been applied to rationalize the full catalytic cycle of iron-catalyzed cross-coupling reactions, identifying the rate- and selectivity-determining steps. acs.org

Reaction Discovery: Beyond explaining known reactions, computational methods can predict entirely new ones. The artificial force induced reaction (AFIR) method has been used to simulate reactions between a difluorocarbene and various other small molecules, leading to the experimental discovery of a suite of 48 new reactions for producing potentially useful compounds. newswise.com

Predicting Selectivity and Reactivity: Computational models can predict how fluorination will alter a molecule's properties. DFT calculations show that halogen substitution significantly alters molecular properties and chemical reactivity, which can be correlated with biological activity. nih.gov Machine learning, trained on large experimental and computational datasets, is also emerging as a powerful tool for predicting the effects of fluorination and guiding the design of new molecules and materials with desired properties. nih.govresearchgate.net By combining CFD (Computational Fluid Dynamics) with computational thermodynamics, researchers can even model complex industrial processes like fluoride volatility, where chemical reactions are coupled with phase transformations. europa.eu

Atmospheric Chemistry and Environmental Transport Dynamics of Chlorooctafluorobutane

Atmospheric Lifetime and Degradation Kinetics of Perhalogenated Butanes

Perhalogenated butanes, including chlorooctafluorobutane, are characterized by their long atmospheric lifetimes due to their chemical inertness in the troposphere. nih.gov These compounds are not readily removed by common atmospheric oxidants. Their persistence allows them to be transported to the stratosphere, where they can participate in ozone-depleting chemical cycles. wikipedia.orgfluorocarbons.org The atmospheric lifetime of these gases can range from several years to thousands of years, ensuring they become well-mixed throughout the atmosphere. epa.gov For instance, similar perfluorocarbons can have atmospheric lifetimes of over 2,000 years, while related chlorofluorocarbons can persist for more than 300 years. nih.gov

Photolytic Dissociation Processes and Quantum Yields in the Atmosphere

The primary removal mechanism for chlorooctafluorobutane in the atmosphere is photolytic dissociation by high-energy solar ultraviolet (UV) radiation in the stratosphere. In the lower atmosphere, these molecules are shielded from this radiation. However, once they reach the stratosphere, UV photons can break the carbon-chlorine (C-Cl) bonds, which are weaker than carbon-fluorine (C-F) bonds. This process releases chlorine atoms.

The general photodissociation reaction is:

Reaction Mechanisms with Hydroxyl Radicals and Other Atmospheric Oxidants

Chlorooctafluorobutane is highly resistant to degradation by hydroxyl (OH) radicals, the primary cleaning agent of the troposphere. fluorocarbons.org Perhalogenated alkanes lack the hydrogen atoms that are susceptible to abstraction by OH radicals, which is the main degradation pathway for many organic compounds. wikipedia.orgcopernicus.orgnih.gov

Hydroxyl Radicals (OH): The rate constants for the reaction of OH radicals with perhalogenated butanes are extremely low. For example, the rate coefficient for the reaction of OH with a similar compound, R-316c, was determined to be less than 2.3 x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ at 296 K. nasa.gov This slow reaction rate means that this loss process is negligible in the troposphere. The reaction of OH with cyclobutane, a non-halogenated analogue, is also a slow process, further highlighting the inherent stability of the butane (B89635) structure. ias.ac.in

Ozone (O₃): Direct reaction with ozone in the atmosphere is also not a significant loss pathway for chlorooctafluorobutane. The upper limit for the reaction rate coefficient with ozone for R-316c was found to be less than 2.0 x 10⁻²² cm³ molecule⁻¹ s⁻¹. nasa.gov

Excited Oxygen Atoms (O(¹D)): In the stratosphere, reaction with electronically excited oxygen atoms, O(¹D), provides a minor loss pathway. For R-316c, the reaction with O(¹D) accounts for approximately 2-7% of its total atmospheric loss. nasa.gov This reaction can lead to the formation of various degradation products.

Heterogeneous Reactions on Atmospheric Aerosols and Surfaces

While gas-phase reactions are slow, heterogeneous reactions on the surfaces of atmospheric aerosols (such as ice, soot, and sulfuric acid particles) can play a role in the atmospheric chemistry of halogenated compounds. nih.gov These reactions are particularly important in the polar stratosphere, where polar stratospheric clouds (PSCs) provide surfaces for reactions that convert inactive chlorine reservoirs (like ClONO₂) into more active forms. nih.gov

The general mechanism involves:

Adsorption of the halocarbon onto the aerosol surface.

Surface-mediated reactions that can lead to the release of reactive halogens.

For instance, the heterogeneous hydrolysis of dinitrogen pentoxide (N₂O₅) on chloride-containing aerosols is a known process that can activate chlorine. copernicus.org While specific kinetic data for chlorooctafluorobutane on atmospheric aerosols are not available, its low water solubility suggests that partitioning into aqueous aerosols would be limited. However, interactions with the surfaces of these particles can still occur and potentially influence its atmospheric fate. researchgate.netnih.gov

Global and Regional Atmospheric Distribution Modeling of Halogenated Butanes

Due to their long atmospheric lifetimes, perhalogenated butanes like chlorooctafluorobutane become well-mixed throughout the troposphere. epa.gov Global atmospheric models, such as those developed at the Geophysical Fluid Dynamics Laboratory (GFDL) and the Goddard Institute for Space Studies (GISS), are used to simulate the distribution and transport of these gases. noaa.govcolumbia.edunasa.govnoaa.gov

These models incorporate:

Emissions data: Estimates of the release of the compound into the atmosphere.

Transport dynamics: Simulation of atmospheric circulation patterns that distribute the gas globally.

Chemical processes: Inclusion of known degradation pathways, primarily stratospheric photolysis.

Simulations show that these compounds are transported from their emission sources in the Northern Hemisphere to the Southern Hemisphere and vertically into the stratosphere. The long lifetime ensures that their atmospheric concentration is relatively uniform across the globe. epa.gov Advanced models like the Canadian Atmospheric Global Climate Model (CanAM4) include detailed aerosol and chemistry schemes to better represent the interactions of these compounds. taylorfrancis.com

Inter-Compartmental Exchange Processes (e.g., Air-Water, Air-Soil Partitioning) of Chlorooctafluorobutane

The movement of chlorooctafluorobutane between the atmosphere, water, and soil is governed by its physical and chemical properties.

Air-Water Partitioning: This is described by the Henry's Law constant (K_H), which relates the partial pressure of a compound in the gas phase to its concentration in the aqueous phase. wikipedia.orglibretexts.org Chlorooctafluorobutane is reported to be insoluble in water, which implies a very high Henry's Law constant. This means it has a strong tendency to partition from water into the atmosphere. Therefore, water bodies are not a significant sink for this compound. A comprehensive database of Henry's Law constants is maintained for various compounds, though specific experimental values for chlorooctafluorobutane are scarce. copernicus.orgcopernicus.orghenrys-law.org

Air-Soil Partitioning: The soil-air partition coefficient (K_SA) describes the equilibrium between a compound in the soil and the air. dss.go.th For nonpolar, hydrophobic compounds like chlorooctafluorobutane, partitioning is influenced by soil organic matter content, temperature, and soil moisture. researchgate.netresearchgate.net Given its high volatility and low water solubility, chlorooctafluorobutane is expected to have a low affinity for soil particles, especially in moist soils, and will readily volatilize from soil into the atmosphere. The K_SA can be estimated from the octanol-air partition coefficient (K_OA), with studies on PCBs showing a strong correlation. nih.gov

Implications for Stratospheric Ozone Depletion and Radiative Forcing Mechanisms of Perhalogenated Compounds

Chlorooctafluorobutane has significant implications for both stratospheric ozone depletion and global warming due to its chemical structure and long atmospheric lifetime.

Stratospheric Ozone Depletion: Once transported to the stratosphere, photolytic dissociation of chlorooctafluorobutane releases a chlorine atom (Cl). This chlorine atom can then catalytically destroy ozone molecules in a cycle that can repeat thousands of time. kingspan.comnoaa.gov

The basic catalytic cycle is:

Net Reaction:The Ozone Depletion Potential (ODP) is a relative measure of a compound's ability to destroy ozone compared to CFC-11 (which has an ODP of 1.0). wikipedia.orgepa.gov As a fully halogenated chlorofluorocarbon, chlorooctafluorobutane is expected to have a high ODP, likely close to 1, because it efficiently delivers chlorine to the stratosphere. wikipedia.org For comparison, the structurally similar compound R-316c has a calculated ODP of 0.46-0.54. nasa.gov

Radiative Forcing and Global Warming: Chlorooctafluorobutane is a potent greenhouse gas. epa.gov Like other fluorinated gases, it absorbs infrared radiation in the "atmospheric window," a region of the electromagnetic spectrum where outgoing terrestrial radiation would otherwise escape to space. fluorocarbons.org This absorption of energy contributes to the warming of the atmosphere.

The effectiveness of a greenhouse gas is quantified by its Global Warming Potential (GWP) , which compares its warming impact to that of carbon dioxide (CO₂) over a specific time horizon, typically 100 years. epa.govepa.govcer.gov.au High-GWP gases like chlorooctafluorobutane trap substantially more heat per molecule than CO₂. epa.gov The GWP is influenced by the molecule's radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime. epa.gov Given its long lifetime and the presence of strong C-F bonds that absorb infrared radiation, chlorooctafluorobutane has a very high GWP. For example, the GWP over a 100-year horizon for the related compound R-316c is estimated to be between 4160 and 5400. nasa.gov Other perfluorocarbons can have even higher GWPs. nih.govghgprotocol.org

Analytical Chemistry Methodologies for Environmental Quantification of Chlorooctafluorobutane

Advanced Chromatographic Techniques for Trace Analysis in Environmental Matrices

The separation and quantification of chlorooctafluorobutane from complex environmental samples, such as air, water, and soil, rely heavily on advanced chromatographic techniques. Gas chromatography (GC) is a primary method for the analysis of volatile organic compounds (VOCs) like halogenated butanes. libretexts.org The choice of the chromatographic column is crucial for achieving the desired separation of isomers. For instance, columns with specific stationary phases can differentiate between closely related halogenated isomers. nih.gov

The retention time (t_R) in GC is a key parameter for compound identification, representing the time taken for a specific analyte to pass through the column to the detector. phenomenex.comchromatographytoday.comshimadzu.nl However, retention times can be influenced by factors such as column temperature, gas flow rate, and column degradation, making comparisons between different runs or laboratories challenging. chromatographytoday.comsepscience.com To address this, the concept of relative retention time (RRT), which compares the retention time of an analyte to that of a standard, is often employed to improve the reliability of identification. chromatographytoday.com For complex mixtures, low thermal mass gas chromatography (LTM-GC) offers a rapid and efficient method for the separation and quantification of isomers, demonstrating high sensitivity with detection limits in the parts-per-million (ppm) range for some halogenated compounds. labmate-online.com

Table 1: Factors Influencing Gas Chromatography Retention Time

| Factor | Effect on Retention Time |

| Column Temperature | Higher temperatures decrease retention times. |

| Carrier Gas Flow Rate | Higher flow rates generally decrease retention times. |

| Column Length | Longer columns increase retention times and improve separation. sepscience.com |

| Stationary Phase | The chemical nature of the stationary phase influences the interaction with the analyte, affecting retention. |

| Analyte Volatility | More volatile compounds have shorter retention times. |

High-Resolution Mass Spectrometry for Isomer Differentiation and Identification of Halogenated Butanes

Mass spectrometry (MS) is a powerful tool for the identification of chemical compounds by measuring their mass-to-charge ratio (m/z). sepscience.combyjus.com When coupled with GC (GC-MS), it provides both chromatographic separation and mass identification. For halogenated butanes, electron ionization (EI) is a common method where the sample is bombarded with electrons, leading to the formation of a molecular ion and characteristic fragment ions. pressbooks.pubuni-saarland.de The fragmentation pattern is unique to a molecule's structure and can be used for identification.

Spectroscopic Characterization Methods for Environmental Detection and Speciation

Spectroscopic methods provide valuable information about the chemical structure and functional groups of molecules and can be used for environmental detection.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. nih.govdumdummotijheelcollege.ac.inscience.gov Different functional groups absorb at characteristic frequencies, providing a molecular "fingerprint". renishaw.com For chlorooctafluorobutane, one would expect to observe strong absorption bands corresponding to C-F and C-Cl stretching vibrations. The complexity of the spectrum can be increased by the presence of rotational-vibrational coupling in the gas phase. irdg.org

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. uni-saarland.descholaris.caprinceton.edu It is complementary to IR spectroscopy and is particularly useful for analyzing samples in aqueous solutions, as water is a weak Raman scatterer. irdg.org The Raman spectrum shows peaks at frequencies corresponding to the vibrational modes of the molecule, known as the Raman shift. pressbooks.pubrenishaw.comspectroscopyonline.com

Table 2: Spectroscopic Techniques for Chlorooctafluorobutane Analysis

| Technique | Information Provided | Potential Application for Chlorooctafluorobutane |

| Infrared (IR) Spectroscopy | Functional group identification (C-F, C-Cl bonds). dumdummotijheelcollege.ac.inscience.gov | Detection in gaseous environmental samples. irdg.org |

| Raman Spectroscopy | Molecular structure and vibrations. uni-saarland.de | Analysis in aqueous environmental samples. irdg.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, isomer differentiation. shimadzu.nl | Isomer-specific quantification in environmental extracts. |

Development of Passive Sampling and Active Monitoring Strategies for Atmospheric and Aquatic Environments

Atmospheric Monitoring: The monitoring of volatile halogenated compounds in the atmosphere can be achieved through both active and passive sampling methods. Active sampling involves pumping a known volume of air through a sorbent tube to trap the target compounds, which are then analyzed in a laboratory. metrohm.com This method provides a time-weighted average concentration and is suitable for a range of sampling durations. metrohm.com EPA Method TO-17 is an example of an active sampling method for VOCs using sorbent tubes. mdpi.com Passive sampling, on the other hand, relies on the natural diffusion of pollutants onto a sorbent material. alfa-chemistry.comvliz.be Passive samplers are cost-effective and easy to deploy, making them suitable for long-term monitoring and large-scale spatial studies. alfa-chemistry.comvliz.be

Aquatic Monitoring: The detection of perfluorinated compounds (PFCs), a class of compounds related to chlorooctafluorobutane, in aquatic environments presents significant analytical challenges due to their low concentrations and the complexity of the matrices. vliz.benih.gov Analytical methods for PFCs in water often involve solid-phase extraction (SPE) to concentrate the analytes, followed by liquid chromatography-mass spectrometry (LC-MS) for detection. vliz.be The development of methods for the trace-level determination of PFCs in water is an active area of research, with techniques like suppressed ion chromatography being explored. labmate-online.commetrohm.com While direct monitoring of chlorooctafluorobutane in aquatic systems is not widely reported, the methodologies developed for other PFCs could potentially be adapted. Aquatic biomonitoring, which examines the accumulation of pollutants in organisms, can also provide insights into the environmental presence of such compounds. phenomenex.comdumdummotijheelcollege.ac.in

Table 3: Comparison of Active and Passive Sampling

| Feature | Active Sampling | Passive Sampling |

| Principle | Pumped collection of air onto a sorbent. metrohm.com | Diffusive collection of pollutants onto a sorbent. alfa-chemistry.comvliz.be |

| Power Requirement | Requires a pump and power source. metrohm.com | No power required. alfa-chemistry.com |

| Cost | Generally higher due to equipment. | More cost-effective for large-scale deployment. alfa-chemistry.com |

| Temporal Resolution | Can provide short-term and long-term averages. metrohm.com | Typically used for long-term time-weighted averages. |

| Application | Compliance monitoring, detailed temporal studies. | Large-scale spatial monitoring, personal exposure assessment. alfa-chemistry.com |

Research and Development of Sustainable Alternatives to Chlorooctafluorobutane

Comparative Environmental Fate and Transport Studies of Emerging Alternatives

While newer alternatives like HFOs have favorable atmospheric properties, it is crucial to understand the environmental fate and transport of their degradation products.

A primary atmospheric degradation product of many HFOs, including the widely used HFO-1234yf, is trifluoroacetic acid (TFA). nih.govresearchgate.net TFA is highly soluble in water and is removed from the atmosphere through precipitation. fluorocarbons.org Due to its persistence in aquatic environments, there have been studies to assess its potential long-term impact. honeywell.comacs.org

Key research findings include:

Increased TFA Deposition: The complete replacement of HFC-134a with HFO-1234yf is predicted to lead to a significant increase in the global burden of TFA. One study projected a 33-fold increase in the global atmospheric burden of TFA from an equivalent emission of HFO-1234yf compared to HFC-134a. acs.org

Regional Variations in Deposition: Due to the short atmospheric lifetime of HFOs, the deposition of TFA is not uniform globally but is concentrated in regions with high emissions. gatech.edu For example, a significant increase in TFA concentrations has been predicted for Central Europe. acs.org

Transport to Water Bodies: TFA is transported from the atmosphere to surface water, soil, and eventually marine systems. fluorocarbons.orghoneywell.com While TFA is naturally present in the oceans, the increased anthropogenic contribution is a subject of ongoing research. fluorocarbons.org

Recalcitrance in Aquifers: Studies on HFO-1234yf have shown that it is largely resistant to microbial degradation under both oxygen-rich and oxygen-poor conditions in aquatic environments, suggesting it may persist in groundwater. nih.gov However, some biomolecules may be able to mediate its transformation at slow rates. nih.gov

Formation of Other Byproducts: Research has also identified that under certain atmospheric conditions, the degradation of some HFOs and HCFOs can lead to the formation of very small quantities of other compounds, including HFC-23, which is a potent greenhouse gas. fluorocarbons.org However, the yields are generally considered to be very low. fluorocarbons.org

These studies highlight the importance of a holistic environmental assessment of alternatives, looking beyond just their direct atmospheric impacts.

Life Cycle Assessment (LCA) Methodologies for Novel Halocarbon Technologies

The LCA framework for refrigerants typically includes the following stages and considerations:

Goal and Scope Definition: This initial step defines the purpose of the assessment, the functional unit (e.g., 1 kg of refrigerant or the cooling provided by a system over its lifetime), and the system boundaries. mdpi.comresearchgate.net

Life Cycle Inventory (LCI): This involves compiling the inputs (raw materials, energy) and outputs (emissions, waste) for each stage of the refrigerant's life cycle. mdpi.comcoolingindia.in

Production: This includes the energy and raw materials consumed during the chemical synthesis of the refrigerant. The production of some HFCs, for instance, may involve the use of other high-GWP substances as feedstocks. researchgate.netoup.com

Use Phase: This stage accounts for the indirect emissions from the energy consumed by the refrigeration or air conditioning equipment, as well as direct emissions from leaks during operation and servicing. mdpi.com

End-of-Life: This phase considers the environmental impacts of refrigerant recovery, reclamation (recycling), or destruction. mdpi.comresearchgate.net

Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. For refrigerants, key impact categories include:

Climate Change: This is quantified using metrics like GWP, considering both direct emissions of the refrigerant and indirect CO2 emissions from energy consumption. coolingindia.in

Ozone Depletion: Assessed using the ODP of the substance.

Ecotoxicity: This can include the potential impacts of degradation products, such as TFA, on aquatic ecosystems. oup.com

LCA methodologies are continuously evolving to better characterize the environmental impacts of new technologies. For instance, there are ongoing efforts to better integrate the impacts of persistent degradation products like TFA into the ecotoxicity assessment of refrigerants. oup.com

Innovation in Industrial Processes Aimed at Minimizing Reliance on Halogenated Compounds

Beyond the development of new fluorocarbon alternatives, there is a growing focus on innovations in industrial processes and technologies that can reduce or eliminate the need for halogenated compounds altogether. These innovations span a range of strategies:

Adoption of Natural Refrigerants: There is a significant trend towards the use of "natural refrigerants," which are substances that occur in nature and have very low or zero GWP and ODP. These include:

Ammonia (NH3): A highly efficient refrigerant that has long been used in industrial refrigeration. europa.euundp.org

Carbon Dioxide (CO2): Used in a variety of applications, including supermarket refrigeration and heat pumps. europa.eu

Hydrocarbons: Propane (R-290) and isobutane (B21531) (R-600a) are used in smaller systems like domestic refrigerators and some air conditioning units. sciencepolicyreview.org

Process Optimization and Leak Reduction: A major source of emissions from halogenated compounds is leakage from equipment. Innovations in this area include:

Improved Leak Detection Technologies: Advanced sensors and monitoring systems can help identify and repair leaks more quickly. sciencepolicyreview.org

Enhanced System Design and Maintenance: Better system design and regular maintenance can significantly reduce the likelihood of leaks over the equipment's lifetime. sciencepolicyreview.org

Refrigerant Recovery, Reclamation, and Destruction: To prevent the release of refrigerants at the end of a product's life, robust processes for their recovery, reclamation for reuse, or environmentally sound destruction are crucial. harvard.edu This is a key aspect of a circular economy approach to refrigerant management.

Development of Non-Halocarbon Technologies: In some applications, it is possible to move away from vapor compression cycles that rely on halogenated refrigerants. Examples include:

Alternative Insulation Materials: In the construction industry, materials like wood fiber insulation, made from recycled wood waste, are being used as alternatives to foam insulation blown with halogenated agents. industrialdecarbonizationnetwork.com

Water Mist Fire Suppression: In fire protection, water mist systems can be an effective alternative to halon-based systems in certain applications. epa.gov

Catalytic Decomposition of HFCs: Researchers are developing innovative catalysts to break down potent HFCs into less harmful substances. For example, a catalyst derived from "red mud," an industrial waste from aluminum production, has shown high efficiency in decomposing HFC-134a at lower temperatures than conventional methods. scienceblog.com

These innovations, coupled with the development of low-GWP fluorocarbons, are essential components of a multi-faceted strategy to transition away from substances like chlorooctafluorobutane and minimize the environmental impact of industrial activities.

Emerging Research Frontiers and Future Directions in Halogenated Butane Studies

Theoretical and Computational Chemistry for Predicting Environmental Behavior and Reactivity of Fluorocarbons

Theoretical and computational chemistry are indispensable tools for understanding the environmental fate and reactivity of fluorocarbons like chlorooctafluorobutane. uci.edumit.edu These methods, grounded in quantum mechanics, classical mechanics, and statistical mechanics, allow for the simulation of molecular behavior and properties, providing insights that can be difficult or impossible to obtain through experimental means alone. uci.eduyale.edu By employing a range of computational techniques from first principles (ab initio) calculations to more complex molecular dynamics simulations, researchers can predict a variety of properties crucial for environmental assessment. yale.edustanford.edu

One of the primary applications of computational chemistry in this field is the prediction of the atmospheric lifetime of fluorocarbons. This is largely determined by their reactivity with atmospheric oxidants, principally the hydroxyl (OH) radical. Computational models can calculate the reaction rates between chlorooctafluorobutane and OH radicals, which is a key parameter in determining its atmospheric persistence and, consequently, its global warming potential (GWP). These calculations involve determining the energy barriers for the reaction pathways, providing a quantitative measure of how quickly the compound will be removed from the atmosphere.

Furthermore, computational methods are used to predict the infrared absorption spectra of fluorocarbons. researchgate.net This is critical for assessing their contribution to the greenhouse effect, as the ability of a molecule to absorb infrared radiation is what determines its GWP. researchgate.net By simulating the vibrational frequencies of the molecule, scientists can identify the specific wavelengths at which it will absorb energy, and the intensity of this absorption.

Molecular modeling also aids in understanding the potential for long-range transport of these compounds. By calculating properties such as vapor pressure and solubility in water, computational models can help predict how chlorooctafluorobutane will partition between different environmental compartments, such as the atmosphere, water, and soil. This information is vital for understanding its global distribution and potential to reach sensitive ecosystems.

Recent advancements in computational chemistry, including the development of more accurate density functional theory (DFT) methods and the increasing power of supercomputers, are continuously improving the predictive power of these models. nih.gov For instance, DFT and Molecular Dynamics (MD) are valuable tools for studying per- and polyfluoroalkyl substances (PFAS), a class of persistent environmental contaminants. nih.gov While MD can simulate large systems, it cannot model chemical reactions, whereas DFT provides molecular-level insights at a high computational cost. nih.gov The integration of these methods holds promise for more accurately predicting the behavior of complex fluorocarbons in various environmental scenarios. nih.gov

Interactive Data Table: Calculated Properties of Chlorooctafluorobutane

| Property | Predicted Value | Significance |

| Atmospheric Lifetime | [Value] | Indicates persistence in the atmosphere and potential for global effects. |

| Global Warming Potential (GWP) | [Value] | Measures the compound's contribution to the greenhouse effect relative to CO2. |

| Reaction Rate with OH radicals | [Value] | Key factor in determining atmospheric lifetime. |

| Infrared Absorption Spectrum | [Peak Wavelengths and Intensities] | Determines the efficiency of the molecule in trapping heat. |

| Vapor Pressure | [Value] | Influences the compound's volatility and atmospheric concentration. |

| Water Solubility | [Value] | Affects the compound's distribution in aquatic environments. |

Novel Approaches for Environmental Remediation and Destruction of Persistent Halogenated Compounds

The high stability and persistence of halogenated compounds like chlorooctafluorobutane pose significant challenges for environmental remediation. chromatographyonline.com Traditional disposal methods are often ineffective, leading to the accumulation of these substances in the environment. chromatographyonline.com Consequently, there is a growing need for innovative and effective technologies for their destruction and removal.

One promising area of research is the development of advanced oxidation processes (AOPs). These technologies utilize highly reactive species, such as hydroxyl radicals, to break down persistent organic pollutants. Techniques like photocatalysis, ozonation, and Fenton-like reactions are being explored for their potential to degrade fluorocarbons. For example, a novel photochemical system using UV and sulfite (B76179) has shown rapid and deep defluorination of PFAS under mild conditions. digitellinc.com

Plasma-based technologies also offer a powerful solution for the destruction of halogenated compounds. nih.gov Plasma pyrolysis, which involves treating the compounds in a high-temperature plasma, can achieve extremely high destruction efficiencies, exceeding 99.99% for some halogenated chemicals. nih.gov The process breaks the molecules down into their constituent atoms and ions, which then recombine to form less harmful substances. nih.gov

Bioremediation, the use of microorganisms to break down pollutants, is another area of active research. dntb.gov.ua While the strong carbon-fluorine bond makes fluorocarbons highly resistant to microbial degradation, some microorganisms have been identified that can metabolize certain fluorinated compounds. mdpi.com Research is focused on understanding the enzymatic pathways involved and engineering microbes with enhanced degradative capabilities. nih.gov Strategies include assembling pathways from multiple organisms and using directed evolution to improve the efficiency of key enzymes. nih.gov

Other novel approaches being investigated include:

Reductive dehalogenation: This involves the use of reducing agents to remove halogen atoms from the molecule.

Sonochemical degradation: The use of high-frequency ultrasound to create cavitation bubbles, which generate localized high temperatures and pressures that can break down chemical bonds.

Mechanochemical destruction: This method uses mechanical force, such as ball milling, to induce chemical reactions that degrade the compounds.

The development of these novel remediation technologies is crucial for mitigating the environmental impact of persistent halogenated compounds and ensuring a sustainable future.

Interdisciplinary Research on Climate-Chemical Feedbacks Involving Fluorocarbons

Understanding the full impact of fluorocarbons on the climate system requires an interdisciplinary approach that integrates chemistry, physics, and climate science. researchgate.netyoutube.com Fluorocarbons not only contribute directly to global warming through their greenhouse effect but can also influence climate through complex feedback mechanisms. researchgate.netfluorocarbons.org

Furthermore, the atmospheric degradation of fluorocarbons can lead to the formation of other environmentally significant species. For example, the breakdown of some hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) can produce trifluoroacetic acid (TFA), a persistent substance that can accumulate in aquatic environments. researchgate.net Interdisciplinary research is needed to understand the long-term ecological consequences of such degradation products.

The interaction between fluorocarbons and atmospheric aerosols is another important area of study. Aerosols can influence climate by scattering and absorbing solar radiation and by acting as cloud condensation nuclei. The presence of fluorocarbons and their degradation products could potentially alter the formation and properties of atmospheric aerosols, leading to indirect climate effects.

To address these complex interactions, scientists are increasingly using sophisticated chemistry-climate models (CCMs). copernicus.org These models simulate the physical and chemical processes in the atmosphere and allow researchers to investigate the feedbacks between emissions, atmospheric composition, and climate. copernicus.org By incorporating detailed chemical mechanisms for fluorocarbons into these models, scientists can better predict their future climate impact under different emission scenarios. Fostering collaboration between atmospheric chemists, climate modelers, and environmental scientists is crucial for advancing our understanding of these intricate climate-chemical feedbacks. researchgate.netnih.gov

Identification of Knowledge Gaps and Prioritized Research Areas for Halogenated Alkanes in a Changing Environment

Despite significant progress in understanding the environmental behavior of halogenated alkanes, several knowledge gaps remain, particularly in the context of a changing global environment. Addressing these gaps is crucial for developing effective mitigation strategies and policies.

One of the primary uncertainties lies in the emissions and atmospheric concentrations of many halogenated alkanes. While the production and use of some major chlorofluorocarbons (CFCs) and halons have been phased out under the Montreal Protocol, there is still a need for accurate and up-to-date emission inventories for their replacements, such as hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs), as well as for other halogenated compounds not covered by the protocol. Continuous atmospheric monitoring is essential to track the effectiveness of regulations and to detect the presence of new and emerging halogenated species.

Another critical research area is the long-term environmental fate and impact of degradation products . As halogenated alkanes break down in the atmosphere, they can form a variety of other chemical species. The environmental persistence, toxicity, and potential climate effects of these degradation products are often not well understood. More research is needed to identify these products, quantify their formation yields, and assess their long-term ecological risks.

The impact of climate change on the atmospheric chemistry of halogenated alkanes is a significant knowledge gap. copernicus.org Changes in temperature, humidity, and atmospheric circulation patterns could alter the rates of key chemical reactions and the transport of these compounds, leading to changes in their atmospheric lifetimes and geographic distributions. copernicus.org Further investigation using advanced chemistry-climate models is needed to quantify these effects.

Toxicity and health effects of many halogenated alkanes and their degradation products remain poorly characterized. nih.gov While some compounds have undergone extensive toxicological testing, there is a lack of data for many others. nih.gov Research into the metabolic activation of halogenated alkanes and their potential to cause adverse health effects is a priority. nih.gov

Finally, there is a need for the development and validation of more cost-effective and efficient remediation technologies . While several promising techniques are being explored, further research is required to optimize their performance, reduce their costs, and scale them up for widespread application.

Table: Prioritized Research Areas for Halogenated Alkanes

| Research Area | Key Questions |

| Emissions and Atmospheric Concentrations | What are the current and future emission rates of various halogenated alkanes? How are their atmospheric concentrations changing over time? |

| Degradation Products | What are the primary atmospheric degradation products of halogenated alkanes? What are their environmental persistence, toxicity, and climate effects? |

| Climate Change Impacts | How will climate change affect the atmospheric lifetime, transport, and overall impact of halogenated alkanes? |

| Toxicity and Health Effects | What are the potential human health risks associated with exposure to halogenated alkanes and their degradation products? |

| Remediation Technologies | How can we develop and improve cost-effective and sustainable methods for the removal and destruction of persistent halogenated alkanes from the environment? |

Addressing these knowledge gaps through targeted research will be essential for managing the environmental risks associated with halogenated alkanes in a changing world.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.